
3-Amino-4-(difluoromethoxy)benzoic acid
Vue d'ensemble
Description
3-Amino-4-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.15 g/mol. This compound features an amino group (-NH2) and a difluoromethoxy group (-OCHF2) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(difluoromethoxy)benzoic acid typically involves multiple steps, starting with the appropriate precursors. One common approach is the nitration of 4-(difluoromethoxy)benzoic acid followed by reduction to introduce the amino group. The reaction conditions for these steps include the use of strong acids and reducing agents under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Substituted derivatives with different functional groups attached to the difluoromethoxy moiety.
Applications De Recherche Scientifique
3-Amino-4-(difluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Amino-4-(difluoromethoxy)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
3-Amino-4-(difluoromethoxy)benzoic acid is similar to other benzoic acid derivatives, but its unique difluoromethoxy group sets it apart. Some similar compounds include:
3-Amino-4-methoxybenzoic acid: Lacks the difluoromethoxy group.
3-Amino-4-fluorobenzoic acid: Contains a single fluorine atom instead of the difluoromethoxy group.
3-Amino-4-(trifluoromethoxy)benzoic acid: Has a trifluoromethoxy group instead of difluoromethoxy.
Activité Biologique
3-Amino-4-(difluoromethoxy)benzoic acid (DFMBA) is a chemical compound with significant biological activity, particularly in the context of fibrosis and epithelial-mesenchymal transition (EMT). This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H7F2NO3
- Molecular Weight : 203.15 g/mol
- Structure : DFMBA consists of an amino group (-NH2) and a difluoromethoxy group (-OCHF2) attached to a benzoic acid core.
DFMBA primarily targets the Transforming Growth Factor-β1 (TGF-β1) signaling pathway, which is crucial in regulating cellular processes related to fibrosis and inflammation. The compound has been shown to inhibit TGF-β1-induced EMT in various cellular models, particularly in A549 lung epithelial cells.
Key Mechanisms:
- Inhibition of EMT : DFMBA suppresses the expression of proteins associated with EMT, such as α-SMA and collagen I, while promoting E-cadherin expression, a marker of epithelial integrity .
- Impact on Smad Pathway : The compound reduces the phosphorylation levels of Smad2/3, indicating a disruption in TGF-β signaling that contributes to fibrosis .
DFMBA exhibits diverse biochemical interactions:
- It can act as an inhibitor or activator of various enzymes involved in metabolic pathways.
- Notably, it interacts with cytochrome P450 enzymes, potentially influencing drug metabolism and efficacy.
Cellular Effects
The biological effects of DFMBA vary by cell type and context:
- In A549 Cells : Treatment with DFMBA leads to decreased viability under TGF-β1 stimulation and alters gene expression related to inflammation and cell proliferation .
- In Vivo Studies : In rat models of pulmonary fibrosis induced by bleomycin, DFMBA treatment improved lung function and reduced collagen deposition .
Table 1: Summary of Biological Effects
Study Type | Findings |
---|---|
In Vitro (A549 Cells) | Inhibition of TGF-β1-induced EMT; decreased α-SMA and collagen I levels; increased E-cadherin expression. |
In Vivo (Rat Models) | Improved lung function; reduced lung inflammation and fibrosis; decreased collagen deposition. |
Case Studies
- In Vitro Study : A549 cells treated with DFMBA showed significant inhibition of TGF-β1-induced EMT markers. The study reported a decrease in α-SMA and vimentin levels while E-cadherin levels increased, suggesting restoration of epithelial characteristics .
- In Vivo Study : In a bleomycin-induced pulmonary fibrosis model in rats, DFMBA treatment resulted in reduced weight loss, improved lung function metrics, and lower levels of inflammatory cytokines in bronchoalveolar lavage fluid . Histological analysis revealed decreased collagen deposition in lung tissues.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-Amino-4-(difluoromethoxy)benzoic acid?
- Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the difluoromethoxy group via nucleophilic substitution or etherification, and (2) reduction of a nitro group to an amino group. For example:
- Step 1 : Start with a nitro-substituted benzoic acid derivative. The difluoromethoxy group can be introduced using chlorodifluoromethane or via substitution of a hydroxyl group with difluoromethylation reagents under basic conditions .
- Step 2 : Reduce the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media .
Critical Parameters : Reaction temperature (60–100°C for substitution), inert atmosphere (N₂/Ar), and pH control during reduction.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (>98% for research-grade material) with a C18 column and UV detection at 254 nm .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ~7.5–8.0 ppm for aromatic protons adjacent to the amino group) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (C₈H₇F₂NO₃, theoretical MW: 215.14) .
- Melting Point : Expected range 169–171°C (compare with literature values) .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the difluoromethoxy group?
- Methodological Answer : Yields depend on:
- Reagent Choice : Use excess chlorodifluoromethane (2.5 eq.) to drive substitution to completion.
- Catalyst : Add KI (10 mol%) to enhance reactivity in nucleophilic aromatic substitution .
- Solvent : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates.
- Temperature : 80–100°C for 12–24 hours.
Example : A 72% yield was reported for similar difluoromethoxy-substituted benzoic acids under these conditions .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Validate compound purity via HPLC and NMR before assays.
- Assay Conditions : Standardize protocols (e.g., enzyme concentration, pH).
- Structural Analogues : Compare activity with related compounds (e.g., 4-(difluoromethoxy)benzoic acid lacking the amino group) to isolate functional group contributions .
Case Study : In enzyme inhibition assays, the amino group’s electron-donating effect may enhance binding affinity, but contradictory results could stem from competing interactions with the difluoromethoxy group .
Q. What computational approaches are suitable for studying interactions between this compound and biological targets?
- Methodological Answer : Use:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cyclooxygenase-2).
- DFT Calculations : Analyze electronic effects of the difluoromethoxy group on aromatic ring reactivity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
Key Insight : The difluoromethoxy group’s electronegativity may alter charge distribution, affecting binding kinetics .
Propriétés
IUPAC Name |
3-amino-4-(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYAZPUZFPMDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.